molecular formula C13H18N6O3 B4859741 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4859741
M. Wt: 306.32 g/mol
InChI Key: MNDYCPNKZVBFAJ-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives with carboxylic acid derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the purification and quality control of the final product to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the nitro group makes it particularly reactive in oxidation and reduction processes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to form amino derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are diverse. It has been studied for its potential antileishmanial and antimalarial activities. The presence of the pyrazole ring and nitro group contributes to its biological activity.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. The nitro group and pyrazole ring play crucial roles in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide

  • N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-carboxamide

  • N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-5-carboxamide

Uniqueness: N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide stands out due to the presence of the nitro group at the 4-position, which significantly affects its chemical reactivity and biological activity compared to similar compounds without this group.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-8-10(7-17(4)14-8)6-16(3)13(20)11-12(19(21)22)9(2)18(5)15-11/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDYCPNKZVBFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N(C)CC2=CN(N=C2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide

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